molecular formula C7H8FNO B8364253 3-Pyridinol, 5-ethyl-6-fluoro-

3-Pyridinol, 5-ethyl-6-fluoro-

Cat. No. B8364253
M. Wt: 141.14 g/mol
InChI Key: AFCDGMDDDZLUGT-UHFFFAOYSA-N
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Patent
US06133253

Procedure details

To a stirred solution of the 5-acetoxy-3-ethyl-2-fluoropyridine from Step 126e above (2.22 g, 12.1 mmol) in MeOH (50 mL) was added K2CO3 (0.84 g, 6.10 mmol). The reaction mixture was allowed to stir at room temperature 24 h. The solvent was evaporated and the residue was diluted with Et2O (100 mL) and water (100 mL). The phases were separated and the aqueous phase was neutralized (pH 7) by the addition of 1 N aqueous HCl, and extracted with diethyl ether (2×100 mL). The combined ethereal extracts were washed with brine (50 mL), dried (MgSO4), and the solvent evaporated. The crude product was purified by column chromatography (silica gel; EtOAc/hexane, 4:6) to afford the desired material as an off-white solid (1.18 g, 69%): 1H NMR (CDCl3, 300 MHz) δ 1.24 (t, J=7.5 Hz, 3H), 2.63 (q, J=7.5 Hz, 2H), 7.24 (dd, J=2.0, 5.0 Hz, 1H), 7.62 (m, 1H); MS (CI/NH3) m/z 142 (M+H)+, 159 (M+NH4)+.
Name
5-acetoxy-3-ethyl-2-fluoropyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0.84 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
69%

Identifiers

REACTION_CXSMILES
C([O:4][C:5]1[CH:6]=[C:7]([CH2:12][CH3:13])[C:8]([F:11])=[N:9][CH:10]=1)(=O)C.C([O-])([O-])=O.[K+].[K+]>CO>[CH2:12]([C:7]1[C:8]([F:11])=[N:9][CH:10]=[C:5]([OH:4])[CH:6]=1)[CH3:13] |f:1.2.3|

Inputs

Step One
Name
5-acetoxy-3-ethyl-2-fluoropyridine
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC=1C=C(C(=NC1)F)CC
Name
Quantity
0.84 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
50 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at room temperature 24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
ADDITION
Type
ADDITION
Details
the residue was diluted with Et2O (100 mL) and water (100 mL)
CUSTOM
Type
CUSTOM
Details
The phases were separated
ADDITION
Type
ADDITION
Details
by the addition of 1 N aqueous HCl
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether (2×100 mL)
WASH
Type
WASH
Details
The combined ethereal extracts were washed with brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the solvent evaporated
CUSTOM
Type
CUSTOM
Details
The crude product was purified by column chromatography (silica gel; EtOAc/hexane, 4:6)

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C(C)C=1C(=NC=C(C1)O)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.18 g
YIELD: PERCENTYIELD 69%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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